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molecular formula C15H15N B3366841 4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 148214-44-2

4-(Naphthalen-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B3366841
M. Wt: 209.29 g/mol
InChI Key: FARRLQPEWDADQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700809

Procedure details

1-(4-Hydroxy-4-naphthalen-2-yl-piperidin-1-yl)ethanone (3.40 g, 13 mmol) was dissolved in hydrochloric acid (50 ml, 6M) and the solution refluxed for 12 hours. The resultant mixture was cooled in ice, basified with sodium hydroxide solution (32 ml, 10M) and extracted with dichloromethane (2×100 ml). The extracts were combined, dried (MgSO4) and concentrated to give 4-naphthalen-2-yl-1,2,3,6-tetrahydropyridine (2.12 g, 78% ) as a tan solid; δH (CDCl3) 2.60 (2H, m, tetrahydropyridinyl CH2), 3.20 (2H, t, J 5.6 Hz, tetrahydropyridinyl CH2), 3.60 (2H, m, tetrahydropyridinyl CH2), 6.30 (1H, m, CH=CR), 7.45 (2H, m, ArH), 7.60 (1H, dd, J 8.4, 1.4 Hz, ArH), and 7.80 (4H, m, ArH).
Name
1-(4-Hydroxy-4-naphthalen-2-yl-piperidin-1-yl)ethanone
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([C:11]2[CH:20]=[CH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=2)[CH2:7][CH2:6][N:5](C(=O)C)[CH2:4][CH2:3]1.[OH-].[Na+]>Cl>[CH:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:19]=[CH:20][C:11]=1[C:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(4-Hydroxy-4-naphthalen-2-yl-piperidin-1-yl)ethanone
Quantity
3.4 g
Type
reactant
Smiles
OC1(CCN(CC1)C(C)=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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